ウラピジル塩酸塩

概要

説明

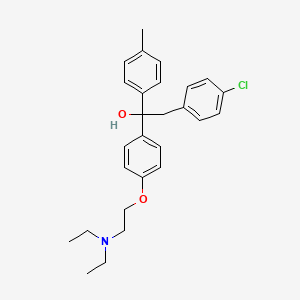

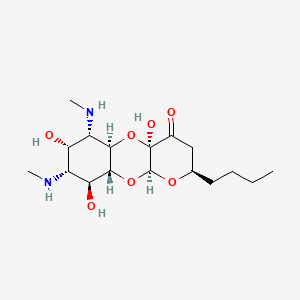

ウラピジル塩酸塩: は、主に降圧薬として使用される医薬品化合物です。 これは、アドレナリン受容体拮抗薬とセロトニン作動薬の組み合わせであり、本態性高血圧の治療には経口投与され、高血圧緊急時には静脈内投与されます 。 ウラピジル塩酸塩は、末梢α1アドレナリン受容体拮抗作用と中枢セロトニン5-HT1A受容体作動作用を含む二重作用で知られています .

科学的研究の応用

Chemistry: In chemistry, urapidil hydrochloride is studied for its unique dual-action mechanism and its potential to serve as a template for designing new antihypertensive agents .

Biology: Biologically, urapidil hydrochloride is used to study the effects of alpha-1 adrenergic receptor antagonism and serotonin 5-HT1A receptor agonism on blood pressure regulation .

Medicine: Medically, urapidil hydrochloride is used to treat essential hypertension and hypertensive emergencies. It is particularly valuable in managing perioperative hypertension and hypertensive crises .

Industry: In the pharmaceutical industry, urapidil hydrochloride is used in the formulation of antihypertensive medications, including oral capsules and intravenous injections .

作用機序

ウラピジル塩酸塩は、末梢と中枢の両方のメカニズムを通じて効果を発揮します 。 末梢では、シナプス後α1アドレナリン受容体を遮断し、カテコールアミンの血管収縮効果を阻害し、末梢抵抗を減少させます 。 中枢では、セロトニン5-HT1A受容体作動薬として作用し、循環系を制御する脳の中枢の活動を調節します 。 この二重作用は、反射性頻脈を引き起こすことなく血圧を下げるのに役立ちます .

類似の化合物との比較

類似の化合物:

プラゾシン: 高血圧の治療に使用される別のα1アドレナリン受容体拮抗薬。

テラゾシン: プラゾシンと類似しており、高血圧および良性前立腺肥大症に使用されます。

ドキサゾシン: 高血圧および良性前立腺肥大症に伴う尿閉の治療に使用されるα1遮断薬。

独自性: ウラピジル塩酸塩は、α1アドレナリン受容体拮抗薬とセロトニン5-HT1A受容体作動薬の両方としての二重作用により、独自性を持ちます 。 この組み合わせにより、他のα1遮断薬の一般的な副作用である反射性頻脈を引き起こすことなく、血圧を効果的に下げることができます .

生化学分析

Biochemical Properties

Urapidil hydrochloride predominantly blocks postsynaptic alpha-receptors, inhibiting the vasoconstrictor effect of catecholamines . It also has a central effect, modulating the activity of cerebral centers that control the circulatory system .

Cellular Effects

Urapidil hydrochloride has been found to have effects on various types of cells and cellular processes. It can reduce inflammatory response, apoptosis, and act as an antioxidant through a variety of pathways . It can counteract autophagy by lowering the quantity of autophagosome marker LC3B and caspase-3 .

Molecular Mechanism

Urapidil hydrochloride acts as an α1-adrenoceptor antagonist and as an 5-HT1A receptor agonist . It does not elicit reflex tachycardia, which may be related to its weak β1-adrenoceptor antagonist activity .

Temporal Effects in Laboratory Settings

Following intravenous administration of 25 mg Urapidil hydrochloride, the serum concentration is biphasic. The distribution phase has a half-life of approximately 35 minutes . The volume of distribution is 0.8 (0.6-1.2) l/kg .

Dosage Effects in Animal Models

In animal models, the LD50 of Urapidil hydrochloride following oral administration is between 508 and 750 mg/kg Body Weight (BW) and following intravenous administration, between 140 and 260 mg/kg BW .

Metabolic Pathways

Urapidil hydrochloride is primarily metabolised in the liver. The primary metabolite is a urapidil hydroxilated in the 4-position on the phenyl core, which has no significant antihypertensive effect .

Transport and Distribution

Urapidil hydrochloride is predominantly metabolised in the liver. The elimination of Urapidil hydrochloride and its metabolites takes place in humans about 50–70% through the kidneys .

Subcellular Localization

While specific subcellular localization of Urapidil hydrochloride is not mentioned in the literature, it is known that the substance crosses the blood-brain barrier and the placenta .

準備方法

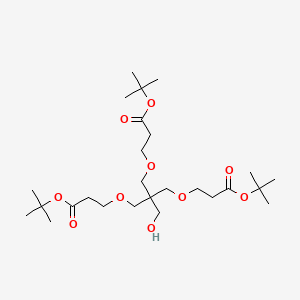

合成経路と反応条件: ウラピジル塩酸塩の合成には、いくつかの重要な中間体が関与します。 一般的な方法の1つは、3-[4-(2-メトキシフェニル)ピペラジン-1-イル]プロピルアミンと6-クロロ-1,3-ジメチルウラシルとの反応から始まります 。 反応は通常、水酸化カリウムの存在下、溶媒として水を使用し、60°Cで2時間加熱して行われます 。 生成物であるウラピジルは、その後精製され、塩化されてウラピジル塩酸塩が得られます .

工業生産方法: 工業生産では、ウラピジル塩酸塩注射液の調製が関与します。 これには、ウラピジル塩酸塩を浸透圧調節剤と酸塩基緩衝対と混合して、pHを5.9〜6.5に維持することが含まれます 。 注射液の安定性は、調製中の温度を60°C未満に制御することで大幅に向上します .

化学反応の分析

反応の種類: ウラピジル塩酸塩は、次のものを含むさまざまな化学反応を起こします。

酸化: ウラピジルは特定の条件下で酸化される可能性がありますが、詳細な酸化経路は広く文書化されていません。

還元: ウラピジル塩酸塩の場合、還元反応はあまり一般的ではありません。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

置換: ハロゲンや求核剤などの試薬が置換反応に使用されます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、置換反応は、薬理学的特性が変更されたウラピジルのさまざまな誘導体を生成する可能性があります .

科学研究アプリケーション

化学: 化学において、ウラピジル塩酸塩は、その独自の二重作用機構と、新しい降圧薬の設計のためのテンプレートとしての可能性について研究されています .

生物学: 生物学的に、ウラピジル塩酸塩は、α1アドレナリン受容体拮抗作用とセロトニン5-HT1A受容体作動作用が血圧調節に及ぼす影響を研究するために使用されます .

医学: 医学的に、ウラピジル塩酸塩は、本態性高血圧および高血圧緊急症の治療に使用されます。 これは、術後高血圧および高血圧危機の管理に特に役立ちます .

類似化合物との比較

Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension.

Terazosin: Similar to prazosin, used for hypertension and benign prostatic hyperplasia.

Doxazosin: An alpha-1 blocker used for hypertension and urinary retention associated with benign prostatic hyperplasia.

Uniqueness: Urapidil hydrochloride is unique due to its dual action as both an alpha-1 adrenergic receptor antagonist and a serotonin 5-HT1A receptor agonist . This combination allows it to effectively lower blood pressure without causing reflex tachycardia, a common side effect of other alpha-1 blockers .

特性

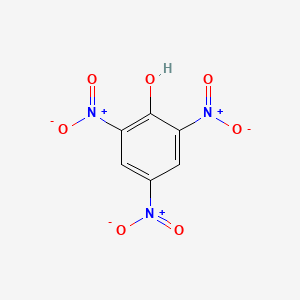

IUPAC Name |

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMLZVUAXJERAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045812 | |

| Record name | Urapidil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64887-14-5, 34661-75-1 | |

| Record name | Urapidil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064887145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urapidil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urapidil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-{3-[4-(2-Methoxyphenyl)-1-piperazinyl]propylamino}-1,3-dimethyl-2,4(1H,3H)-pyrimidindione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URAPIDIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU92PZO12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

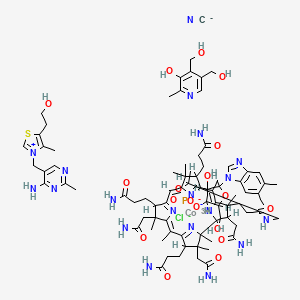

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。